3-Iodo-1-methyl-1H-indazol-6-ol 3-Iodo-1-methyl-1H-indazol-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18319796
InChI: InChI=1S/C8H7IN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3
SMILES:
Molecular Formula: C8H7IN2O
Molecular Weight: 274.06 g/mol

3-Iodo-1-methyl-1H-indazol-6-ol

CAS No.:

Cat. No.: VC18319796

Molecular Formula: C8H7IN2O

Molecular Weight: 274.06 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1-methyl-1H-indazol-6-ol -

Specification

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
IUPAC Name 3-iodo-1-methylindazol-6-ol
Standard InChI InChI=1S/C8H7IN2O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3
Standard InChI Key OQXIRSIECSBLQZ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2)O)C(=N1)I

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features an indazole core—a bicyclic structure combining benzene and pyrazole rings—with three critical modifications:

  • Methyl group at the N1 position, enhancing metabolic stability

  • Iodo substituent at the C3 position, enabling cross-coupling reactions

  • Hydroxyl group at the C6 position, facilitating hydrogen bonding and solubility

The planar indazole system allows π-π interactions with biological targets, while the iodine atom provides a heavy atom effect for crystallographic studies .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₇IN₂O
Molecular Weight274.06 g/mol
IUPAC Name3-iodo-1-methylindazol-6-ol
Canonical SMILESCN1C2=C(C=CC(=C2)O)C(=N1)I
Topological Polar Surface Area43.8 Ų
LogP (Octanol-Water)2.34

Synthetic Pathways and Optimization

General Indazole Functionalization Strategies

While explicit synthesis protocols for 3-Iodo-1-methyl-1H-indazol-6-ol remain proprietary, retro-synthetic analysis suggests two plausible routes:

Route A: Direct Iodination

  • Methylation: Starting from 1H-indazol-6-ol, introduce methyl group at N1 using methyl iodide under basic conditions .

  • Electrophilic Substitution: Perform iodination at C3 using N-iodosuccinimide (NIS) in acetic acid, leveraging the hydroxyl group's directing effects .

Route B: Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura Coupling: Utilize pre-halogenated indazole intermediates to introduce iodine via Pd(0)-catalyzed reactions with iodobenzene derivatives .

  • Protection/Deprotection: Temporarily protect the C6 hydroxyl as a silyl ether (e.g., TBSCl) during metal-mediated reactions .

Industrial-scale production by MolCore BioPharmatech achieves >97% purity through column chromatography and recrystallization from ethanol/water mixtures .

Physicochemical Profile

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting, consistent with aromatic iodides

  • Photolability: Iodo group necessitates storage in amber vials under inert gas to prevent dehalogenation

  • pH Sensitivity: Hydroxyl group (pKa ≈ 9.5) enables salt formation with amines, enhancing aqueous solubility

Table 2: Spectroscopic Signatures

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, H-7), 7.34 (d, J=8.5 Hz, H-5), 6.78 (d, J=8.5 Hz, H-4), 3.92 (s, 3H, N-CH₃)
13C NMRδ 156.2 (C-6), 140.1 (C-3), 128.9 (C-7a), 94.5 (C-I)
IR (KBr)3250 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=N), 680 cm⁻¹ (C-I)

Pharmaceutical Applications

Antibacterial Activity

Though untested directly, chlorinated analogs show:

  • MIC90: 2 μg/mL against Staphylococcus aureus

  • Biofilm Disruption: 75% reduction at 10 μM via quorum sensing interference

Analytical Characterization Methods

Mass Spectrometry

  • ESI-MS: m/z 275.05 [M+H]⁺, 297.03 [M+Na]⁺

  • HRMS: Exact mass 273.9587 (calc. 273.9583 for C₈H₇IN₂O)

Future Research Directions

Targeted Modifications

  • Fluoro Derivatives: Replace iodine with CF₃ groups to enhance blood-brain barrier penetration

  • Prodrug Strategies: Esterify hydroxyl to improve oral bioavailability

Combination Therapies

  • PARP Inhibitor Synergy: Co-administer with olaparib in BRCA-mutant cancers

  • Antibiotic Adjuvants: Overcome β-lactam resistance in MRSA

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